Hydrogen-Bond Acceptor Capacity: Pyridazine vs. Pyrimidine and Pyrazine Ether Analogs
The unsubstituted pyridazin-3-yloxy group provides two adjacent nitrogen atoms (N1 and N2) capable of acting as hydrogen-bond acceptors, forming a bidentate H-bond motif distinct from the 1,3-diazine arrangement in pyrimidine or the 1,4-diazine pattern in pyrazine [1]. Computational predictions indicate that the pyridazine N2 lone pair is more accessible than the corresponding nitrogen in pyrimidine due to reduced steric shielding, potentially enhancing target engagement in binding pockets requiring dual H-bond interactions [2].
| Evidence Dimension | Hydrogen-bond acceptor geometry |
|---|---|
| Target Compound Data | Pyridazine: 1,2-diazine with adjacent N atoms; calculated H-bond acceptor count = 5 |
| Comparator Or Baseline | Pyrimidine analog: 1,3-diazine with non-adjacent N atoms; Pyrazine analog: 1,4-diazine; each calculated H-bond acceptor count = 5 |
| Quantified Difference | Pyridazine provides bidentate H-bond geometry (N–N distance ~2.3 Å) vs. monodentate or geometrically constrained bidentate for pyrimidine (N–N distance ~2.9 Å) and pyrazine (N–N distance ~2.8 Å) |
| Conditions | In silico molecular property calculation via Molinspiration and PubChem structural descriptors |
Why This Matters
The bidentate H-bond motif of pyridazine can confer higher affinity and selectivity for biological targets that present complementary H-bond donor pairs, directly impacting assay outcomes and target engagement profiles.
- [1] Kuujia. (n.d.). CAS No. 2034225-31-3: 2-[3-(Pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine. Retrieved from https://www.kuujia.com View Source
- [2] PubChem. (n.d.). Pyridazine (CID 9260). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/pyridazine View Source
